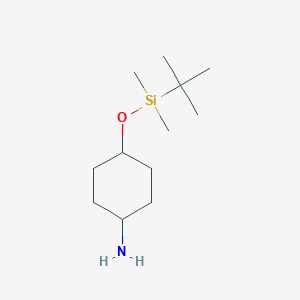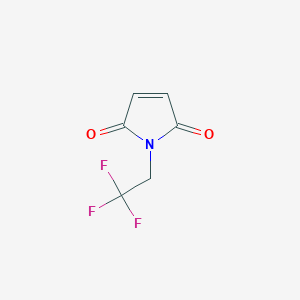![molecular formula C6H9Cl2N3S B2502999 Imidazo[2,1-b]thiazol-5-ylmethanamine dihydrochloride CAS No. 1803588-10-4](/img/structure/B2502999.png)
Imidazo[2,1-b]thiazol-5-ylmethanamine dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Imidazo[2,1-b]thiazol-5-ylmethanamine dihydrochloride is a useful research compound. Its molecular formula is C6H9Cl2N3S and its molecular weight is 226.12. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Antitumor Applications
Imidazo[2,1-b]thiazol-5-ylmethanamine dihydrochloride has been explored for its potential in antitumor applications. Studies have focused on synthesizing new guanylhydrazones from imidazo[2,1-b]thiazoles, revealing their ability to inhibit Complex III of the mitochondrial respiratory chain and induce apoptosis in certain cell lines (Andreani et al., 2005). Additionally, the synthesis of substituted 3-(5-imidazo[2,1-b]thiazolylmethylene)-2-indolinones has demonstrated the capacity to block colon adenocarcinoma HT-29 in mitosis, pointing towards its antitumor efficacy (Andreani et al., 2005).
Herbicidal and Antimicrobial Activity
Compounds derived from imidazo[2,1-b]thiazole have been synthesized for their herbicidal and antimicrobial activities. Certain imidazo[2,1-b]thiazoles demonstrated moderate post-emergence herbicidal effectiveness (Andreani et al., 1996). A series of triazoles and thiadiazoles bearing the imidazo[2,1-b]thiazole moiety also exhibited promising antimicrobial activities, including against Mycobacterium tuberculosis (Güzeldemirci & Küçükbasmacı, 2010).
Mechanism of Action
Target of Action
Similar compounds have been known to target various enzymes and receptors, influencing cellular processes .
Mode of Action
It is likely that the compound interacts with its targets, leading to changes in their function. This interaction could involve binding to the active site of an enzyme or receptor, altering its activity .
Biochemical Pathways
Based on the known effects of similar compounds, it can be inferred that the compound may influence several biochemical pathways, leading to downstream effects .
Pharmacokinetics
These properties are crucial in determining the bioavailability of the compound, which refers to the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action .
Result of Action
The effects would depend on the specific targets and pathways that the compound influences .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound . Factors such as pH, temperature, and the presence of other molecules can affect the compound’s stability and its interaction with its targets .
Properties
IUPAC Name |
imidazo[2,1-b][1,3]thiazol-5-ylmethanamine;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7N3S.2ClH/c7-3-5-4-8-6-9(5)1-2-10-6;;/h1-2,4H,3,7H2;2*1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IHEMVZXPKIPLKO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC2=NC=C(N21)CN.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9Cl2N3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.13 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-((4-methyl-2-(thiophen-2-yl)thiazol-5-yl)methyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2502920.png)

![4-(tert-butyl)-N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)benzamide](/img/structure/B2502924.png)


![N-(3-(benzo[d]thiazol-2-yl)-4-hydroxyphenyl)-3-(ethylsulfonyl)benzamide](/img/structure/B2502929.png)
![N,5-Dimethyl-2-methylsulfonyl-N-[1-(2,2,2-trifluoroethyl)piperidin-4-yl]pyrimidine-4-carboxamide](/img/structure/B2502930.png)

![N-(2-chlorophenyl)-2-{[11-(4-fluorophenyl)-3,4,6,9,10-pentaazatricyclo[7.3.0.0^{2,6}]dodeca-1(12),2,4,7,10-pentaen-5-yl]sulfanyl}acetamide](/img/structure/B2502933.png)


